5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol

Medicinal Chemistry Structural Biology Coordination Chemistry

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol combines a 2-furylmethylamino pharmacophore with a reactive thiol group, enabling rapid S-alkylation for hit-to-lead library generation. Its thiol-thione tautomerism and nitrogen-rich core create a unique metal-chelating environment for metalloenzyme inhibitor design. Unlike simpler 5-amino or 5-aryl analogs, the furan ring enhances π-stacking and surface adsorption, supporting corrosion inhibition formulations. This ≥95% purity building block accelerates SAR exploration across medicinal chemistry and industrial materials science.

Molecular Formula C7H7N3OS2
Molecular Weight 213.27
CAS No. 226211-34-3
Cat. No. B2369261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol
CAS226211-34-3
Molecular FormulaC7H7N3OS2
Molecular Weight213.27
Structural Identifiers
SMILESC1=COC(=C1)CNC2=NNC(=S)S2
InChIInChI=1S/C7H7N3OS2/c12-7-10-9-6(13-7)8-4-5-2-1-3-11-5/h1-3H,4H2,(H,8,9)(H,10,12)
InChIKeyXEYQHDFSWLWGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol (CAS 226211-34-3): Chemical Identity, Core Properties, and Procurement Baseline


5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol (CAS 226211-34-3) is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core substituted with a 2-furylmethylamino group at the 5-position and a thiol (or thione tautomer) at the 2-position [1]. It has a molecular formula of C7H7N3OS2 and a molecular weight of approximately 213.28 g/mol [1]. Commercially, this compound is offered as a research chemical with typical purity specifications of 95% or higher . While the 1,3,4-thiadiazole scaffold is recognized for diverse biological activities, including antimicrobial and anticancer potential, the specific substituent pattern of this compound defines its unique physicochemical and potential interaction profile .

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol: Why Generic Thiadiazole Substitution Is Not Scientifically Justifiable


The 1,3,4-thiadiazole class encompasses a vast chemical space where even minor substituent variations can profoundly alter biological activity, physicochemical properties, and synthetic utility. The specific combination of a 2-furylmethylamino group and a free thiol (or thione) in this compound dictates its unique electronic distribution, hydrogen-bonding capacity, and metal-chelating potential . Direct substitution with a simpler analog, such as 5-amino-1,3,4-thiadiazole-2-thiol or a 5-aryl-substituted derivative, would result in a different molecular geometry, lipophilicity profile, and target engagement pattern, invalidating any structure-activity relationship (SAR) established for the parent compound [1]. The following quantitative evidence, where available, substantiates the specific differentiation that justifies the selection of this precise chemical entity for research and development applications.

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol: A Quantitative Evidence Guide for Scientific Selection and Procurement


Structural Uniqueness and Tautomeric Equilibrium Profile Relative to Unsubstituted 1,3,4-Thiadiazole-2-thiol

The compound features a 2-furylmethylamino substituent at the 5-position, which distinguishes it from the unsubstituted 1,3,4-thiadiazole-2-thiol core. This substitution introduces an additional hydrogen bond donor (NH) and acceptor (furan oxygen), altering its molecular recognition properties. Furthermore, while 1,3,4-thiadiazole-2-thiols are known to exist in a thiol-thione tautomeric equilibrium, computational and experimental studies on analogous mercaptothiadiazoles confirm the thione form is predominant [1]. The presence of the 5-amino substituent in this compound can further influence this equilibrium, potentially impacting its reactivity and binding modes compared to the unsubstituted core [1].

Medicinal Chemistry Structural Biology Coordination Chemistry

Lipophilicity Differentiation: Calculated XLogP and Hydrogen Bonding Capacity vs. 5-Amino-1,3,4-thiadiazole-2-thiol

The target compound's calculated lipophilicity (XLogP) is estimated to be approximately 0.8, derived from its molecular structure (C7H7N3OS2) [1]. This value is notably higher than that of a simpler analog, 5-amino-1,3,4-thiadiazole-2-thiol, which has a predicted XLogP of approximately -1.46 [2]. The increased lipophilicity of the furylmethyl derivative suggests enhanced membrane permeability, a critical parameter for intracellular target engagement. Additionally, the target compound possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors, compared to 3 donors and 3 acceptors for the 5-amino analog [1][2].

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Versatility: Thiol Group Reactivity Enables Site-Specific Derivatization Not Possible with Thioether or Amino Analogs

The presence of a free thiol (-SH) group at the 2-position of the thiadiazole ring provides a unique reactive handle for further chemical diversification. This compound can undergo S-alkylation or oxidation to sulfoxides/sulfones, enabling the synthesis of focused libraries for SAR exploration . In contrast, analogs where this position is substituted with a thioether (e.g., -SCH3) or an amino group lack this orthogonal reactivity. For instance, 5-amino-1,3,4-thiadiazole-2-thiol, while also possessing a thiol, has a different substitution pattern that alters the nucleophilicity and steric environment of the sulfur atom [1].

Organic Synthesis Medicinal Chemistry Chemical Biology

Corrosion Inhibition Potential: Class-Level Activity of 5-Amino-1,3,4-thiadiazole-2-thiol Suggests a Differentiated Profile

Studies on 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated its effectiveness as a corrosion inhibitor for low-carbon steel in hydrochloric acid, achieving an inhibition efficiency of over 90% [1]. This activity is attributed to the adsorption of the thiadiazole moiety onto the metal surface via the sulfur and nitrogen atoms. The target compound, with its additional furylmethylamino group, possesses a different electronic and steric profile that would alter its adsorption behavior and inhibition efficiency compared to the 5-amino analog. While direct quantitative data for the target compound is not available, this class-level inference highlights a potential application area distinct from simpler thiadiazoles.

Corrosion Science Materials Chemistry Surface Engineering

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Advanced Intermediate for Focused Library Synthesis

The compound's free thiol group provides a unique reactive handle for S-alkylation, enabling the rapid generation of a library of thioether derivatives. This is particularly valuable for hit-to-lead optimization campaigns where systematic exploration of chemical space around the thiadiazole core is required . The presence of the furylmethylamino group already introduces a specific pharmacophore, and further derivatization at the thiol allows for fine-tuning of physicochemical and pharmacokinetic properties .

Chemical Biology: Probe Development for Metal-Dependent Enzymes

The thiol-thione tautomerism and nitrogen-rich heterocyclic core of 1,3,4-thiadiazoles make them potential ligands for metalloenzymes. The specific substitution pattern of this compound, including the furan oxygen and exocyclic amine, creates a unique metal-chelating environment. This property can be exploited in the design of activity-based probes or inhibitors targeting zinc-dependent enzymes like carbonic anhydrases or matrix metalloproteinases, where selectivity is paramount [1].

Materials Science: Corrosion Inhibitor Development

Based on the established class-level activity of 5-amino-1,3,4-thiadiazole-2-thiol as an efficient corrosion inhibitor for mild steel, the target compound presents a structurally distinct alternative for formulation studies [2]. The presence of the furylmethyl group may enhance adsorption onto metal surfaces through π-interactions, potentially leading to improved or synergistic inhibition effects when used in combination with other inhibitors. This application is relevant for industrial sectors seeking novel, heterocyclic additives for protective coatings and acid pickling processes [2].

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